N'',N''',P-triphenylphosphonic dihydrazide
Overview
Description
N’‘,N’‘’,P-triphenylphosphonic dihydrazide is a chemical compound with the molecular formula C18H18N2P It is known for its unique structure, which includes a phosphonic group bonded to three phenyl groups and two hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’,P-triphenylphosphonic dihydrazide typically involves the reaction of triphenylphosphine with hydrazine derivatives under controlled conditions. One common method includes the use of triphenylphosphine and hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’,P-triphenylphosphonic dihydrazide may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’‘,N’‘’,P-triphenylphosphonic dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted hydrazide derivatives.
Scientific Research Applications
N’‘,N’‘’,P-triphenylphosphonic dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’‘,N’‘’,P-triphenylphosphonic dihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. The hydrazide groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with similar phosphonic group but without hydrazide groups.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Phenylhydrazine: A compound with hydrazide groups but without the phosphonic group.
Uniqueness
N’‘,N’‘’,P-triphenylphosphonic dihydrazide is unique due to the presence of both phosphonic and hydrazide groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenyl-2-[phenyl-(2-phenylhydrazinyl)phosphoryl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N4OP/c23-24(18-14-8-3-9-15-18,21-19-16-10-4-1-5-11-16)22-20-17-12-6-2-7-13-17/h1-15,19-20H,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOUTDFSNUJNLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNP(=O)(C2=CC=CC=C2)NNC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N4OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307921 | |
Record name | N'',N''',P-Triphenylphosphonic dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54529-69-0 | |
Record name | NSC196588 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'',N''',P-Triphenylphosphonic dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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